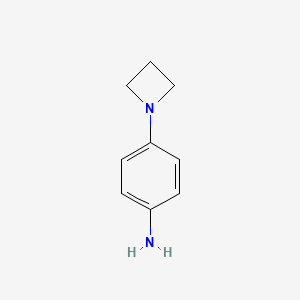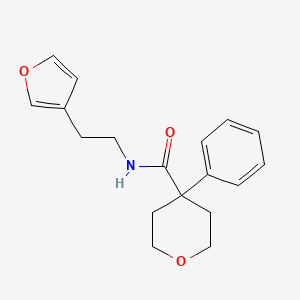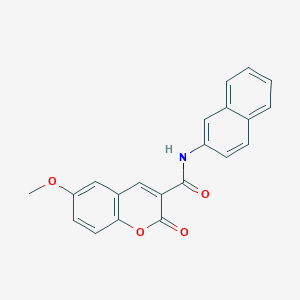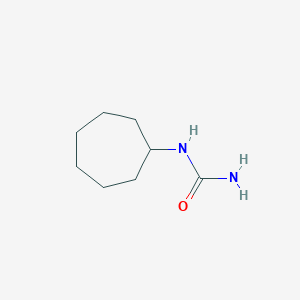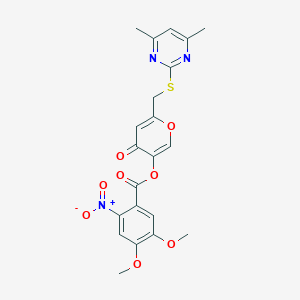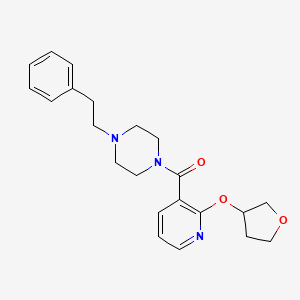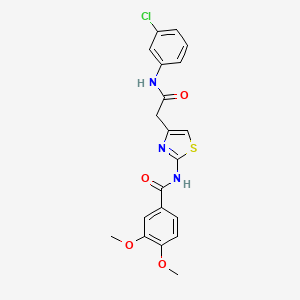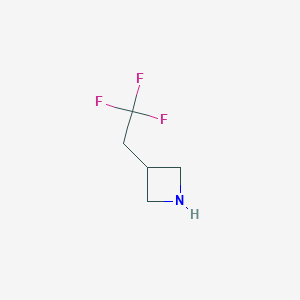
3-(2,2,2-Trifluoroethyl)azetidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-(2,2,2-Trifluoroethyl)azetidine” is a chemical compound with the CAS Number: 1394041-81-6 . It is a hydrochloride and has a molecular weight of 175.58 . The compound is solid in its physical form .
Synthesis Analysis
The synthesis of azetidines, including “this compound”, can be achieved via visible-light-mediated intermolecular [2+2] photocycloadditions . This approach utilizes the unique triplet state reactivity of oximes, specifically 2-isoxazoline-3-carboxylates . The reactivity of this class of oximes can be harnessed via the triplet energy transfer from a commercially available iridium photocatalyst and allows for [2+2] cycloaddition with a wide range of alkenes .Molecular Structure Analysis
The InChI code for “this compound” is1S/C5H8F3N.ClH/c6-5(7,8)1-4-2-9-3-4;/h4,9H,1-3H2;1H . This code provides a standard way to encode the compound’s molecular structure and formula. Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 175.58 .科学的研究の応用
Synthetic Chemistry and Functionalization Azetidines, including variants like 3-(2,2,2-Trifluoroethyl)azetidine, play a significant role in synthetic chemistry. They are recognized for their potential in peptidomimetic and nucleic acid chemistry due to their suitability as amino acid surrogates. Moreover, they are involved in catalytic processes such as Henry, Suzuki, Sonogashira, and Michael additions. These compounds, being a class of strained compounds, are excellent candidates for ring-opening and expansion reactions, thus offering a wide range of functionalization possibilities (Mehra, Lumb, Anand, & Kumar, 2017).
Chemical Synthesis and Pharmaceutical Applications Azetidines, including 3-substituted derivatives, have been explored for their pharmaceutical applications. They form the backbone for the design and synthesis of various pharmacologically active compounds. For example, the synthesis of 3-substituted azetidine derivatives, which are evaluated as triple reuptake inhibitors, demonstrates their potential in drug discovery (Han et al., 2012).
Agricultural and Plant Research Azetidines have been used in agricultural and plant research to understand protein synthesis and ion transport relationships. For instance, azetidine 2-carboxylic acid, a related compound, has been utilized to study the inhibition of ion release in plants, providing insights into the complex processes of ion transport and protein assembly in plant systems (Pitman, Wildes, Schaefer, & Wellfare, 1977).
Synthesis of Functionalized Azetidines Research has been conducted on the synthesis of azetidin-3-ones, a structural isomer of β-lactams, which have not been found in nature but could serve as substrates for creating functionalized azetidines. This illustrates the synthetic versatility and potential application of azetidine derivatives in various fields (Ye, He, & Zhang, 2011).
Synthesis of Pharmaceutical Intermediates The ability to create enantiopure and diastereoselective azetidine derivatives highlights their importance in the pharmaceutical industry. Such compounds can be transformed into other useful molecules, such as pyrrolidines, which are significant in drug development (Dolfen et al., 2017).
Safety and Hazards
特性
IUPAC Name |
3-(2,2,2-trifluoroethyl)azetidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F3N/c6-5(7,8)1-4-2-9-3-4/h4,9H,1-3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHNUKKDPKWKADW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)CC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(benzo[d][1,3]dioxol-5-yl)-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2411072.png)
![2-amino-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-4-(thiophen-2-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2411074.png)
